CK-2127107 -

CK-2127107

Catalog Number: EVT-1533781
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK-2127107, also known as CK-107, is a fast skeletal troponin activator. CK-2127107 improves exercise tolerance in a rat model of heart failure. CK-2127107 substantially increases exercise performance in this heart failure model, suggesting that modulation of skeletal muscle function. CK-2127107 also has been shown to selectively activate fast skeletal myofibrils (EC50 = 3.4 μmol/L and maximal activation = 3.6-fold increase) with no effect on slow skeletal or cardiac myofibrils.
Synthesis Analysis

Methods and Technical Details

The synthesis of CK-2127107 involves a multi-step chemical process that optimizes the compound's ability to selectively activate fast skeletal muscle troponin. The synthesis typically includes:

  1. Initial Reactions: Starting materials undergo reactions such as alkylation and acylation to form intermediate compounds.
  2. Cyclization: Key intermediates are cyclized to form the core structure of CK-2127107.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding the synthesis can be found in publications that describe the chemical pathways and reaction conditions used to achieve optimal yields .

Molecular Structure Analysis

Structure and Data

CK-2127107 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a troponin activator. The molecular formula is C14H16ClN3OC_{14}H_{16}ClN_3O, with a molecular weight of approximately 281.75 g/mol. The structure features:

  • A central aromatic ring system.
  • Chlorine and nitrogen substituents that enhance binding affinity to the troponin complex.

Detailed structural data can be obtained from crystallographic studies or computational modeling that elucidates its binding interactions within the muscle troponin complex .

Chemical Reactions Analysis

Reactions and Technical Details

CK-2127107 participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding to Troponin: The primary reaction involves the binding of CK-2127107 to the fast skeletal muscle troponin complex, which alters its conformation and enhances contractile force.
  2. Pharmacokinetics: The compound undergoes metabolic processes that include hepatic metabolism, with key enzymes involved in its biotransformation identified through in vitro studies.

Technical details regarding these reactions are critical for understanding how CK-2127107 exerts its effects on muscle function .

Mechanism of Action

Process and Data

The mechanism of action of CK-2127107 involves:

  1. Troponin Activation: By binding to troponin C within the skeletal muscle fibers, CK-2127107 increases calcium sensitivity, leading to enhanced muscle contraction.
  2. Force Production: This activation results in improved force generation during muscle contraction, particularly beneficial in conditions characterized by muscle weakness.

Data from pharmacological studies demonstrate significant improvements in exercise performance metrics in animal models treated with CK-2127107, indicating its potential efficacy in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CK-2127107 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant data on these properties are essential for formulation development and understanding how they influence drug delivery systems .

Applications

Scientific Uses

CK-2127107 is primarily investigated for:

The ongoing research into CK-2127107 highlights its potential as a therapeutic agent for various neuromuscular disorders, making it a significant focus within pharmacological development .

Introduction to Fast Skeletal Muscle Troponin Activators (FSTAs)

Fast Skeletal Muscle Troponin Activators (FSTAs) represent a class of small molecules designed to modulate skeletal muscle contractility by targeting the troponin complex. These compounds amplify the skeletal muscle’s response to neuronal input, particularly at submaximal stimulation frequencies typical of daily activities (5–15 Hz). By sensitizing the troponin complex to calcium, FSTAs enhance force generation without increasing intracellular calcium concentrations or energy demand, offering a novel approach to muscle weakness in neuromuscular and non-neuromuscular diseases [1] [6].

Molecular Evolution of FSTAs in Muscle Physiology

The development of FSTAs evolved from the need to address muscle fatigue and weakness at the sarcomere level. Initial research focused on tirasemtiv, a first-generation FSTA that demonstrated proof-of-concept by increasing skeletal muscle force output in response to nerve activation. However, tirasemtiv had limitations in potency and tolerability. This led to the design of second-generation FSTAs, including CK-2127107 (now known as reldesemtiv), which was derived from a distinct chemical scaffold (pyridazine) to optimize binding affinity to the troponin complex [2] [6].

Key advancements in CK-2127107 over tirasemtiv include:

  • Enhanced Potency: CK-2127107 produced a ~60% peak force increase at 10 Hz nerve stimulation in human tibialis anterior muscle, compared to ~25% with tirasemtiv [1] [6].
  • Frequency-Dependent Effects: Maximal force amplification occurs within the 5–15 Hz range, aligning with physiological motor unit firing rates during daily activities [6].
  • Reduced Metabolic Cost: Preclinical studies showed CK-2127107 decreases ATP consumption and glycogen use during sustained contractions by lowering cytosolic calcium requirements for force production [4].

Table 1: Evolution of FSTA Compounds

GenerationCompoundKey Structural FeaturesPrimary Advancement
FirstTirasemtivBenzimidazole-basedProof-of-concept calcium sensitization
SecondCK-2127107Pyridazine-based2–3× higher potency; improved tolerability

CK-2127107: Discovery and Structural Classification

CK-2127107 (chemical name: N-[(2R)-2-{[6-(3-aminopiperidin-1-yl)-3-pyridazinyl]thio}-2-methylpropyl]acetamide) was discovered through structure-activity relationship (SAR) optimization focused on:

  • Troponin C-I Interface: Binding occurs at the interface of fast skeletal troponin C (fsTnC) and troponin I (fsTnI), stabilizing calcium-bound TnC and enhancing thin filament activation [7] [10].
  • Isoform Specificity: The compound selectively activates fast-twitch (type II) muscle fibers, which are preferentially affected in conditions like spinal muscular atrophy (SMA) and sarcopenia [4] [7].
  • Pharmacophore Refinement: Introduction of a pyridazine core improved solubility and reduced off-target effects compared to tirasemtiv’s benzimidazole scaffold [6].

Table 2: Structural Profile of CK-2127107

PropertyDetail
IUPAC NameN-[(2R)-2-{[6-(3-aminopiperidin-1-yl)-3-pyridazinyl]thio}-2-methylpropyl]acetamide
Molecular TargetTroponin complex (fsTnC-fsTnI interface)
Selectivity>100× selectivity for fast skeletal muscle over cardiac troponin

Binding Mechanism:CK-2127107 extends the interaction between the N-terminal lobe of fsTnC and the switch peptide of fsTnI. This stabilizes the open conformation of fsTnC, prolonging calcium binding and increasing myofilament calcium sensitivity. The net effect is enhanced cross-bridge cycling at low frequencies of stimulation [7] [10].

Figure: Proposed Binding Pose of CK-2127107 in the Troponin Complex

[ fsTnC (N-lobe) ]  | Calcium  ↓  [ CK-2127107 ] → Binds hydrophobic cleft  |  [ fsTnI (switch peptide) ]  

Rationale for Targeting the Troponin Complex in Muscle Disorders

Muscle weakness in diseases like SMA, ALS, and COPD stems from impaired neuromuscular transmission, motor neuron loss, or sarcopenia. Traditional approaches address neuronal defects (e.g., SMN-enhancing therapies for SMA), but muscle-directed therapies like CK-2127107 offer complementary benefits:

  • Bypassing Neural Deficits:CK-2127107 directly amplifies muscle response to existing neural input, making it effective even with reduced motor neuron pools. In SMA mouse models, CK-2127107 restored plantar flexor force at 30 Hz stimulation to wild-type levels by enhancing calcium sensitivity in fast-twitch fibers [2] [8].

  • Addressing Fatigue Pathophysiology:Muscle fatigue correlates with elevated cytosolic calcium and ATP depletion. CK-2127107 reduces energy demand by enabling equivalent force production at lower calcium concentrations. In rat models, this decreased ATP use by 32% and doubled glycogen reserves during fatigue protocols [4].

  • Disease-Specific Muscle Fiber Rescue:

  • SMA: Fast-twitch fibers degenerate earliest due to low SMN protein. CK-2127107 counters atrophy by boosting residual fiber function [2] [5].
  • Sarcopenia: Age-related fast-twitch fiber loss contributes to weakness. Calcium sensitization improves submaximal force in disused muscles [4] [7].

Table 3: Therapeutic Mechanisms in Key Disorders

DisorderMuscle PathologyCK-2127107’s Action
SMAFast-twitch fiber atrophy↑ Force-frequency response at 10–30 Hz
COPDDiaphragm weakness↑ Submaximal force for respiratory muscles
PADIschemic fatigue↓ Glycogen depletion; ↑ exercise tolerance

Properties

Product Name

CK-2127107

Synonyms

CK-2127107; CK2127107; CK2127107; CK-107; CK 107; CK107.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.